molecular formula C7H11IOSi B8556399 (4-Iodofuran-3-yl)trimethylsilane

(4-Iodofuran-3-yl)trimethylsilane

Cat. No. B8556399
M. Wt: 266.15 g/mol
InChI Key: JNWNIPQQKAAGEF-UHFFFAOYSA-N
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Patent
US09284270B2

Procedure details

To a 250 mL round-bottomed flask equipped with a magnetic stir-bar was placed the 3,4-bis(trimethylsilyl)furan (2.00 g, 9.41 mmol) as a solution in THF (138 mL). Silver trifluoroacetate (4.16 g, 18.8 mmol) was added and the mixture was stirred for 5 min at room temperature until the silver salt dissolved. The resulting colorless solution was cooled to −78° C. and I2 was then added as a solution in THF (50 mL) over 10 min. The mixture was stirred at −78° C. for 3 h after which time it was warmed to room temperature diluted with Et2O (200 mL) and then filtered through a cake of celite. The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL) followed by saturated aqueous NaHCO3 (50 mL), and then brine (50 mL). The organic layer was then dried over Na2SO4. Evaporation of the solvent in vacuo gave a yellow oil that was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent) to give a colorless solution. Evaporation of the solvent gave (4-iodofuran-3-yl)trimethylsilane as a pale pink oil (2.20 g, 87%). 1H NMR: δ 7.49 (d, 1H, J=1.5 Hz), 7.22 (d, 1H, J=1.5 Hz), 0.30 (s, 9H). Ref.: Song, Z. Z., Wong, H. N. C. Liebigs Ann. Chem. 1994, 29-34.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Silver trifluoroacetate
Quantity
4.16 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[C:7]([Si](C)(C)C)=[CH:6][O:5][CH:4]=1.[I:14]I>C1COCC1.CCOCC.FC(F)(F)C([O-])=O.[Ag+].[Ag]>[I:14][C:7]1[C:3]([Si:2]([CH3:13])([CH3:12])[CH3:1])=[CH:4][O:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C[Si](C1=COC=C1[Si](C)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
138 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Silver trifluoroacetate
Quantity
4.16 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 3 h after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL round-bottomed flask equipped with a magnetic stir-bar
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a cake of celite
WASH
Type
WASH
Details
The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow oil that
WASH
Type
WASH
Details
was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent)
CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C(=COC1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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